

Analytical methods for "2-Chloro-4-formylbenzoic acid"

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Compound of Interest

Compound Name: 2-Chloro-4-formylbenzoic acid

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An In-Depth Technical Guide to the Analytical Methods for **2-Chloro-4-formylbenzoic Acid**

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the essential analytical methodologies for the characterization, quality control, and impurity profiling of **2-Chloro-4-formylbenzoic acid** (CFBA). As a crucial intermediate in the synthesis of pharmaceuticals and functional materials, ensuring the identity, purity, and quality of CFBA is paramount.^{[1][2]} This guide moves beyond mere procedural lists, delving into the rationale behind method selection and experimental design to empower researchers, scientists, and drug development professionals with field-proven, robust analytical strategies.

Analyte Overview: Physicochemical Properties

2-Chloro-4-formylbenzoic acid (CAS: 1289063-25-7) is a bifunctional aromatic compound containing a carboxylic acid, an aldehyde, and a chloro-substituent. These functional groups dictate its chemical reactivity and are the primary targets for analytical characterization. Understanding its fundamental properties is the first step in developing appropriate analytical methods.

Property	Value	Source
Molecular Formula	C ₈ H ₅ ClO ₃	[3]
Molecular Weight	184.58 g/mol	[1]
Monoisotopic Mass	183.99272 Da	[3]
CAS Number	1289063-25-7	
Physical Form	Solid	
Melting Point	184-186 °C	
Boiling Point (Predicted)	347.3 ± 27.0 °C at 760 mmHg	
XlogP (Predicted)	1.7	[3]
Solubility	Insoluble in water; Soluble in polar organic solvents like DMF.[2][4]	

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for assessing the purity of CFBA and quantifying any related impurities.[5] The choice between liquid and gas chromatography is dictated by the analyte's volatility and thermal stability.

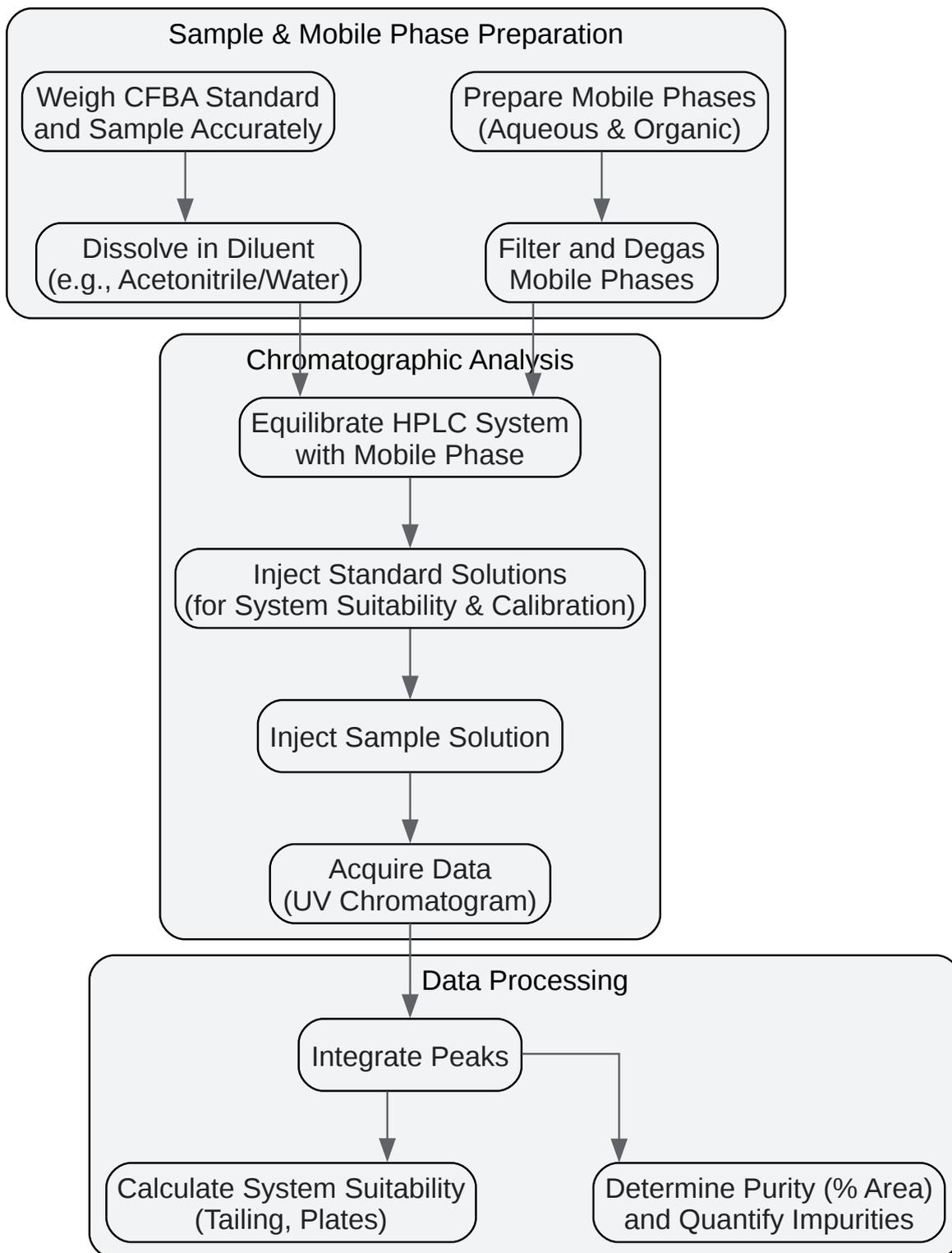
High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC, particularly in the reversed-phase mode (RP-HPLC), is the premier technique for analyzing non-volatile and polar compounds like CFBA.[5][6] It allows for the separation of the main compound from its potential impurities under ambient temperature, preventing thermal degradation. The presence of the benzoyl chromophore allows for sensitive detection using a UV detector. An acidic modifier in the mobile phase is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape and reproducible retention.

Protocol: Purity Assay and Impurity Profile by RP-HPLC-UV

Objective: To determine the purity of **2-Chloro-4-formylbenzoic acid** and quantify related substances.

Workflow Diagram:



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Caption: Workflow for CFBA analysis by RP-HPLC.

Method Parameters:

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	Provides excellent retention and separation for aromatic acids.[6]
Mobile Phase A	0.1% Formic Acid in Water	Acidifier to suppress carboxylate formation for better peak shape.[7]
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for elution.
Gradient	70% A / 30% B, hold 2 min; to 20% A / 80% B in 15 min; hold 5 min	Gradient elution ensures separation of early and late-eluting impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	Controlled temperature ensures retention time stability.
UV Detection	254 nm	Wavelength at which the aromatic ring and carbonyl groups strongly absorb.[6]
Injection Volume	10 µL	
Diluent	Acetonitrile/Water (50:50, v/v)	Solubilizes the analyte and is compatible with the mobile phase.

Procedure:

- Standard Preparation: Accurately weigh and dissolve CFBA reference standard in diluent to a concentration of ~0.5 mg/mL.

- **Sample Preparation:** Prepare the sample to be tested at the same concentration as the standard.
- **System Suitability:** Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
- **Analysis:** Inject the sample solution and record the chromatogram.
- **Calculation:** Determine the purity by the area percent method. Identify and quantify any impurities against the main peak or a qualified impurity standard.

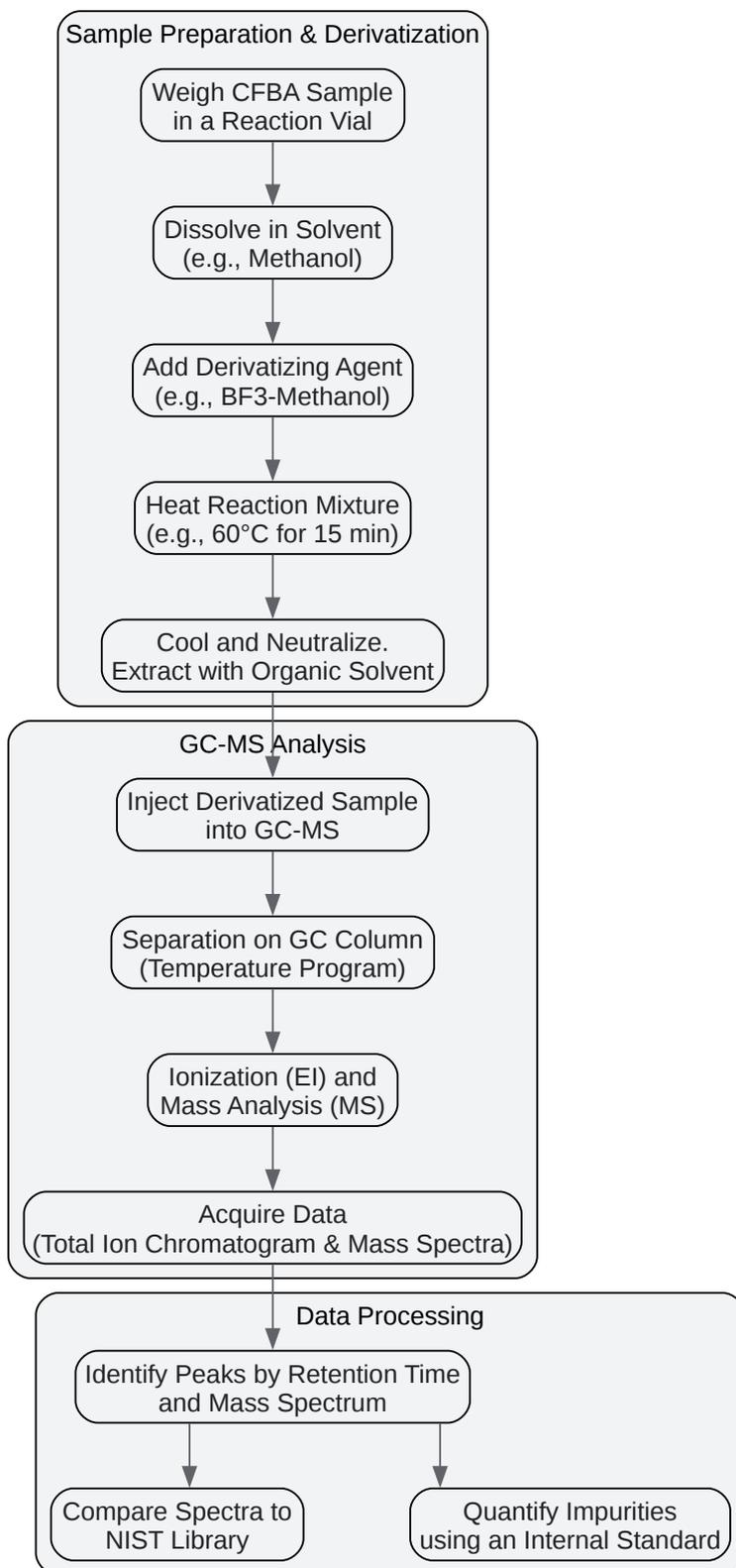
Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Rationale: Direct GC analysis of carboxylic acids is problematic due to their high polarity and low volatility, which causes poor peak shape and potential thermal decomposition in the hot injector.[8][9] To overcome this, derivatization is mandatory. Converting the carboxylic acid to its corresponding methyl ester drastically increases volatility and thermal stability, making it amenable to GC analysis.[9] GC-MS is highly valuable for identifying volatile impurities that may not be detected by HPLC and provides definitive mass-based identification.
[10]

Protocol: Volatile Impurity Analysis and Identification by GC-MS after Derivatization

Objective: To identify and quantify volatile impurities and confirm the identity of CFBA through its methyl ester derivative.

Workflow Diagram:



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Caption: Workflow for derivatization and GC-MS analysis of CFBA.

1. Derivatization (Methylation):

- Accurately weigh ~5 mg of the CFBA sample into a 2 mL reaction vial.
- Add 1 mL of 14% Boron Trifluoride in Methanol (BF₃-Methanol).
- Seal the vial tightly and heat at 60 °C for 15 minutes.
- Cool the vial to room temperature.
- Add 1 mL of saturated sodium bicarbonate solution to neutralize excess reagent.
- Add 0.5 mL of hexane and vortex vigorously to extract the methyl 2-chloro-4-formylbenzoate derivative.
- Carefully transfer the upper hexane layer to a clean GC vial for analysis.

2. GC-MS Method Parameters:

Parameter	Recommended Condition	Rationale
Column	DB-5ms, 30 m x 0.25 mm, 0.25 μ m	A robust, non-polar column suitable for a wide range of analytes.[11]
Carrier Gas	Helium, constant flow at 1.0 mL/min	Inert carrier gas providing good chromatographic efficiency.[11]
Inlet Temperature	250 °C	Ensures rapid volatilization of the derivatized analyte.
Injection Mode	Split (e.g., 20:1)	Prevents column overloading and ensures sharp peaks.
Oven Program	100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)	Separates solvents from the analyte and elutes the derivative in a reasonable time.
MS Transfer Line	280 °C	Prevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp.	230 °C	Standard temperature for Electron Ionization (EI).
Ionization Mode	Electron Ionization (EI) at 70 eV	Provides reproducible fragmentation patterns for library matching.[11]
Mass Scan Range	40 - 450 m/z	Covers the expected mass of the derivative and its fragments.

Spectroscopic Analysis: Structural Confirmation

Spectroscopic methods are indispensable for confirming the chemical structure of **2-Chloro-4-formylbenzoic acid**, ensuring the correct compound has been synthesized.

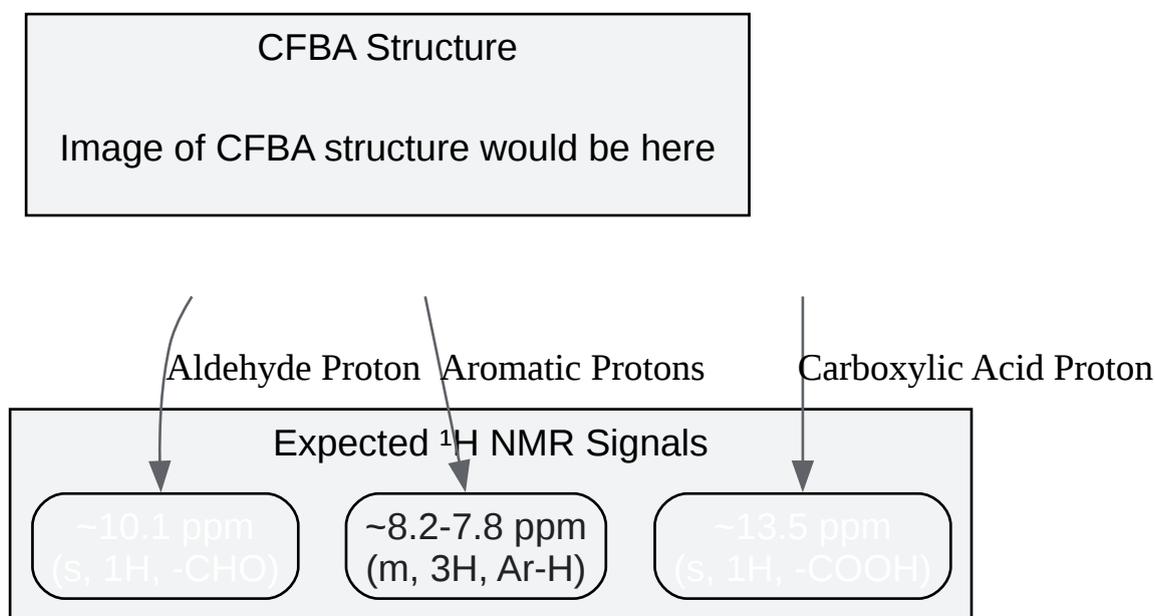
Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ^1H NMR provides information on the number and environment of protons, while ^{13}C NMR identifies all unique carbon atoms. For CFBA, distinct signals are expected for the aromatic protons, the aldehyde proton, and the labile carboxylic acid proton. The chemical shifts and coupling patterns are highly characteristic of the substitution pattern on the benzene ring.

Expected NMR Data (in DMSO- d_6):

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Assignment
^1H NMR	~13.5	Broad Singlet	-COOH
~10.1	Singlet	-CHO	
~8.2 - 7.8	Multiplets	3 Aromatic Protons	
^{13}C NMR	~192	Carbonyl	-CHO
~166	Carbonyl	-COOH	
~140 - 125	Aromatic	6 Aromatic Carbons	

Note: These are predicted values based on structurally similar compounds like 4-formylbenzoic acid and chlorobenzoic acids.[\[12\]](#)[\[13\]](#)[\[14\]](#) Actual values must be determined experimentally.



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Caption: Conceptual correlation of CFBA functional groups to ¹H NMR signals.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the molecular weight of the analyte, which is a critical piece of identifying information. High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula. The presence of a chlorine atom in CFBA results in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio), which is a definitive marker for its presence.

Expected Mass Spectrometry Data:

Parameter	Value	Rationale
Mode	Electrospray Ionization (ESI), Negative	ESI is a soft ionization technique suitable for LC-MS; the carboxylic acid is readily deprotonated in negative mode.
[M-H] ⁻ (Monoisotopic)	182.9854 m/z	Represents the deprotonated molecule with ³⁵ Cl.[3]
[M-H] ⁻ (A+2 Isotope)	184.9825 m/z	Represents the deprotonated molecule with ³⁷ Cl.
Isotopic Ratio (A/A+2)	~3:1	The natural abundance ratio of ³⁵ Cl to ³⁷ Cl.
Fragmentation	Loss of H ₂ O (18.01 Da), Loss of CO ₂ (44.00 Da)	Common fragmentation pathways for carboxylic acids.

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